molecular formula C19H15ClN2OS B2542283 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 872207-65-3

2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2542283
CAS RN: 872207-65-3
M. Wt: 354.85
InChI Key: HPIPDHCNYKWLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential biological activities. It is a fused pyrimidine and chromene ring system that has been synthesized using different methods.

Mechanism Of Action

The exact mechanism of action of 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells. For instance, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, it has been found to modulate the immune system by reducing the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine in lab experiments is its potential biological activities. It has shown promising results in inhibiting the growth of cancer cells and various bacterial and fungal strains. Additionally, it has shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

For research could focus on its potential as a therapeutic agent and its mechanism of action.

Synthesis Methods

Several methods have been reported for the synthesis of 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, ethylthiourea, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine or triethylamine. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine has shown potential biological activities such as antimicrobial, antitumor, and anti-inflammatory activities. Studies have shown that it exhibits potent inhibitory effects against various bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown anti-inflammatory effects by reducing the production of inflammatory cytokines.

properties

IUPAC Name

2-(4-chlorophenyl)-4-ethylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-2-24-19-15-11-13-5-3-4-6-16(13)23-18(15)21-17(22-19)12-7-9-14(20)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIPDHCNYKWLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-ethylsulfanyl-5H-chromeno[2,3-d]pyrimidine

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